(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C22H19N3O2S2 and its molecular weight is 421.53. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Compounds similar to (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide have shown promise as anticancer agents. For example, Kamal et al. (2014) synthesized 2-anilinonicotinyl-linked acrylamide conjugates, which exhibited potent cytotoxic activity against various human cancer cell lines, particularly the A549 human lung adenocarcinoma epithelial cell line. These compounds were found to disrupt cell cycle processes and induce apoptotic cell death, highlighting their potential as tubulin polymerization inhibitors (Kamal et al., 2014).
Biochemical and Pharmacological Properties
Amr et al. (2008) investigated a series of substituted pyridine derivatives derived from similar starting materials, which demonstrated significant analgesic and antiparkinsonian activities. These activities were comparable to known drugs like Valdecoxib® and Benzatropine®. This research suggests the potential of these compounds in the development of new therapeutic agents (Amr, Maigali, & Abdulla, 2008).
Antimicrobial Applications
In a study by Shams et al. (2011), novel dye systems based on similar structures were synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited significant antimicrobial activity against various tested organisms, demonstrating their potential use in textile dyeing and finishing with added antimicrobial properties (Shams, Mohareb, Helal, & Mahmoud, 2011).
Mechanism of Action
Research suggests that (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide activates adenosine monophosphate-activated protein kinase (AMPK). AMPK is a key target for antidiabetic drugs. This compound enhances glucose uptake in skeletal muscle cells and stimulates insulin secretion from pancreatic β-cells via AMPK activation .
Properties
IUPAC Name |
(E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-2-27-17-5-7-19-20(14-17)29-22(24-19)25(15-16-9-11-23-12-10-16)21(26)8-6-18-4-3-13-28-18/h3-14H,2,15H2,1H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDORVLDCWRMIZ-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.